

Application of 2-Methyl-3-phenylquinoxaline in Anticancer Drug Discovery

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Compound of Interest

Compound Name: 2-Methyl-3-phenylquinoxaline

Cat. No.: B157063

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Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Quinoxaline derivatives represent a promising class of heterocyclic compounds in the field of oncology, demonstrating a wide spectrum of anticancer activities. The quinoxaline scaffold, a fusion of benzene and pyrazine rings, serves as a versatile template for the design and synthesis of novel therapeutic agents. Among these, **2-Methyl-3-phenylquinoxaline** and its derivatives have garnered significant attention for their potential to inhibit cancer cell proliferation and induce apoptosis through various mechanisms of action. This document provides a comprehensive overview of the application of **2-Methyl-3-phenylquinoxaline** derivatives in anticancer drug discovery, including their synthesis, biological evaluation, and detailed experimental protocols. While **2-Methyl-3-phenylquinoxaline** itself has been identified as a platelet-derived growth factor receptor tyrosine kinase (PDGF-RTK) inhibitor, its in-cell activity is modest (IC50 > 100 μ M)[1]. Consequently, research has predominantly focused on its derivatives, which exhibit enhanced potency against various cancer cell lines.

Synthesis of 2-Methyl-3-phenylquinoxaline Derivatives

The synthesis of **2-Methyl-3-phenylquinoxaline** and its derivatives typically involves the condensation of an o-phenylenediamine with a **1**,2-dicarbonyl compound. For instance, the



reaction of o-phenylenediamine with ethyl pyruvate can yield 3-methylquinoxalin-2(1H)-one, a key intermediate[2]. Further modifications can be introduced at various positions of the quinoxaline ring to generate a library of derivatives with diverse biological activities[3][4][5].

Anticancer Activity and Mechanism of Action

Derivatives of the **2-Methyl-3-phenylquinoxaline** scaffold have demonstrated significant cytotoxic effects against a range of human cancer cell lines, including colon (HCT-116), breast (MCF-7), liver (HepG-2), and prostate (PC-3) cancer cells[3][6][7]. The anticancer activity of these compounds is often attributed to their ability to interfere with key signaling pathways involved in cancer cell proliferation, survival, and angiogenesis.

Inhibition of Receptor Tyrosine Kinases (RTKs)

Several quinoxaline derivatives have been identified as potent inhibitors of receptor tyrosine kinases, such as Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2)[8][9][10][11][12]. By blocking the ATP-binding site of VEGFR-2, these compounds can inhibit downstream signaling cascades, leading to the suppression of angiogenesis, a critical process for tumor growth and metastasis[10][12].

Modulation of the PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR signaling pathway is a crucial regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers[13][14]. Quinoxaline derivatives have been shown to inhibit this pathway, often through dual inhibition of PI3K and mTOR, leading to cell cycle arrest and apoptosis[13][14][15].

Induction of Apoptosis and Cell Cycle Arrest

A primary mechanism by which **2-Methyl-3-phenylquinoxaline** derivatives exert their anticancer effects is through the induction of apoptosis, or programmed cell death[16][17][18]. This is often accompanied by cell cycle arrest, typically at the G2/M phase, preventing cancer cells from completing cell division[19]. The induction of apoptosis is frequently mediated by the modulation of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins and the activation of caspases[16].

Quantitative Data on Anticancer Activity



The following table summarizes the in vitro anticancer activity of various 2-phenylquinoxaline and 3-methylquinoxaline derivatives against different human cancer cell lines, as indicated by their half-maximal inhibitory concentration (IC50) values.

Compound/Derivati ve Class	Cancer Cell Line	IC50 (μM)	Reference
2-oxo-3- phenylquinoxaline derivatives	HCT-116	26.75 - 28.85 (μg/mL)	[7]
3-methyl-2- oxoquinoxaline derivatives	HL-60	0.803 - 1.619	[6]
PC-3	3.047 - 3.506	[6]	
3-furoquinoxaline carboxamides	HCT-116	4.28 - 9.31	[10]
MCF-7	3.57 - 7.57	[10]	
2-phenylquinoxaline carbonyl piperazine derivatives	HCT-116, Caco-2, MCF-7	< 10	
[8][20][21]triazolo[4,3-a]quinoxaline derivatives	MCF-7	4.1 - 11.7	[8]
HepG2	4.1 - 11.7	[8]	
Methyl 2-[3-(3-phenyl-quinoxalin-2-ylsulfanyl)propanamid	HCT-116	1.9 - 7.52 (μg/mL)	[3]
MCF-7	2.3 - 6.62 (μg/mL)	[3]	

Experimental Protocols



This section provides detailed protocols for key experiments used to evaluate the anticancer properties of **2-Methyl-3-phenylquinoxaline** derivatives.

Cell Viability and Cytotoxicity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Materials:

- Cancer cell lines (e.g., HCT-116, MCF-7)
- Complete cell culture medium (e.g., DMEM with 10% FBS)
- 96-well plates
- 2-Methyl-3-phenylquinoxaline derivative stock solution (in DMSO)
- MTT solution (5 mg/mL in PBS)
- Solubilization solution (e.g., DMSO, acidified isopropanol)
- Microplate reader

Protocol:

- Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.
- Prepare serial dilutions of the test compound in complete culture medium.
- Remove the medium from the wells and add 100 μL of the compound dilutions. Include a
 vehicle control (DMSO) and a blank (medium only).
- Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.



- After incubation, add 20 μL of MTT solution to each well and incubate for another 3-4 hours[22].
- Aspirate the medium containing MTT and add 150 μL of solubilization solution to each well to dissolve the formazan crystals.
- Measure the absorbance at 570 nm using a microplate reader.
- Calculate the percentage of cell viability and determine the IC50 value.

Apoptosis Detection (Annexin V-FITC/Propidium Iodide Assay)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells based on the binding of Annexin V to phosphatidylserine on the outer leaflet of the cell membrane and the uptake of propidium iodide (PI) by cells with compromised membrane integrity.

Materials:

- Treated and untreated cancer cells
- Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)[20][23][24][25]
- Flow cytometer

Protocol:

- Harvest cells (approximately 1-5 x 10⁵) by centrifugation[24].
- Wash the cells twice with cold PBS.
- Resuspend the cells in 100 μL of 1X Binding Buffer[26].
- Add 5 μL of Annexin V-FITC and 5 μL of PI to the cell suspension[24].
- Incubate the cells for 15 minutes at room temperature in the dark[26].



- Add 400 μL of 1X Binding Buffer to each tube[26].
- Analyze the cells by flow cytometry within one hour.

Cell Cycle Analysis (Propidium Iodide Staining)

This method is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.

Materials:

- Treated and untreated cancer cells
- PBS
- 70% cold ethanol[2][21]
- Propidium Iodide (PI) staining solution (containing PI and RNase A)[2][21][27][28]
- Flow cytometer

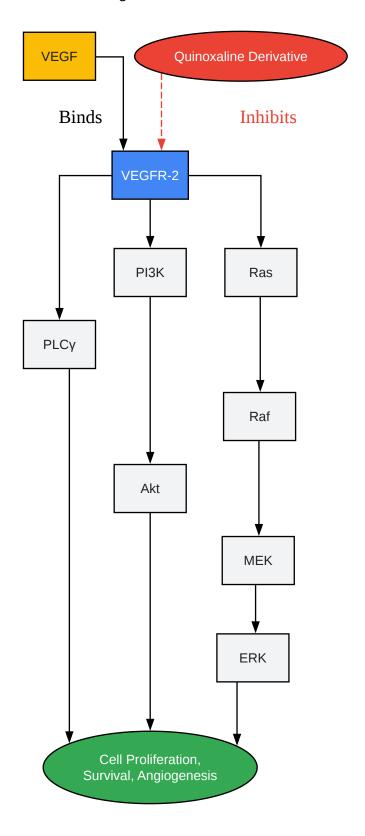
Protocol:

- Harvest approximately 1 x 10⁶ cells and wash with PBS.
- Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently. Incubate on ice for at least 30 minutes[2][21].
- Centrifuge the fixed cells and wash twice with PBS.
- Resuspend the cell pellet in PI staining solution.
- Incubate for 15-30 minutes at room temperature in the dark.
- Analyze the samples by flow cytometry, collecting at least 10,000 events[21].

Visualizations Signaling Pathways and Experimental Workflow



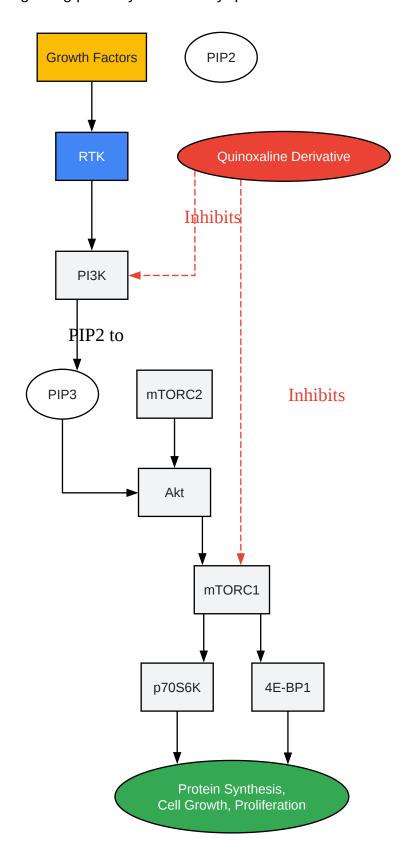
The following diagrams illustrate the key signaling pathways targeted by **2-Methyl-3-phenylquinoxaline** derivatives and a general workflow for their in vitro evaluation.



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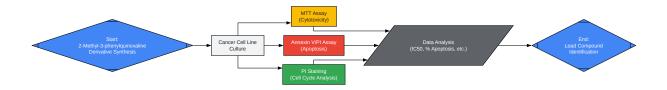
Caption: VEGFR-2 signaling pathway inhibition by quinoxaline derivatives.



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Caption: PI3K/Akt/mTOR signaling pathway inhibition by quinoxaline derivatives.



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Caption: In vitro evaluation workflow for anticancer activity.

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Methodological & Application





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